

Application Notes and Protocols for AN15368

Administration in Non-Human Primates

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Compound of Interest

Compound Name: AN15368

Cat. No.: B11927422

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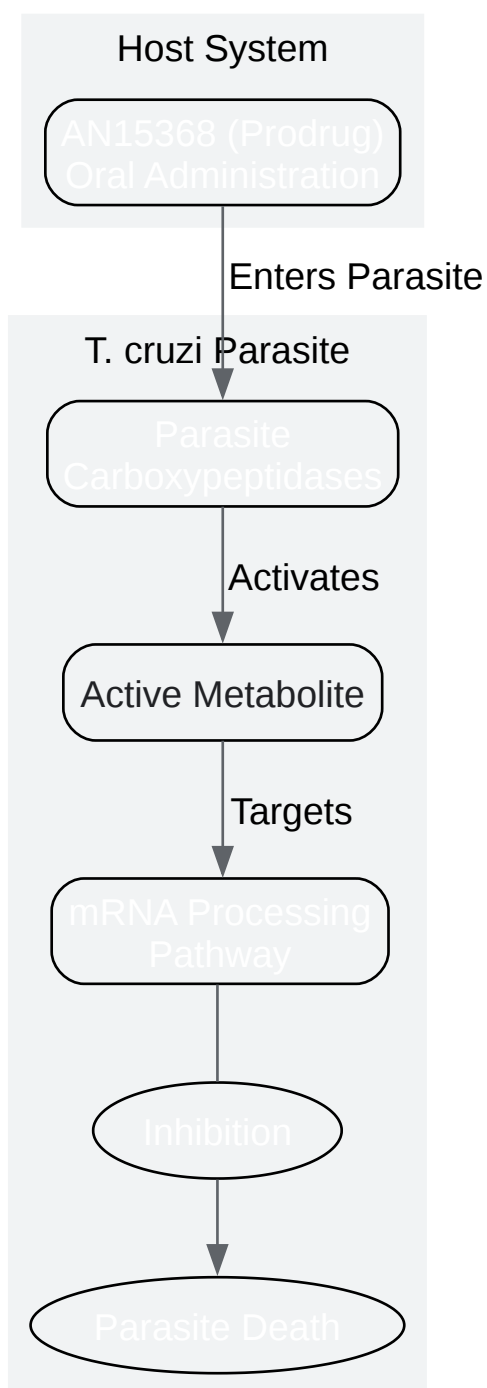
Introduction

AN15368, also known as AN2-502998, is a novel benzoxaborole prodrug under development for the treatment of Chagas disease, a parasitic illness caused by *Trypanosoma cruzi* (T. cruzi). [1][2] This orally active compound is converted to its active form by parasite-specific carboxypeptidases, subsequently targeting the parasite's messenger RNA (mRNA) processing pathway.[3][4][5] Preclinical studies in non-human primates (NHPs) have demonstrated high efficacy and a favorable safety profile, positioning **AN15368** as a promising clinical candidate. [3][5]

These application notes provide a comprehensive overview of the administration, safety, and efficacy of **AN15368** in rhesus macaques (*Macaca mulatta*) based on published preclinical data. The detailed protocols are intended to guide researchers in designing and executing similar studies.

Mechanism of Action

AN15368 functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect.[1] This activation is carried out by carboxypeptidases present in the T. cruzi parasite.[3][4][5] The activated compound then inhibits a key component of the parasite's mRNA processing machinery, disrupting its ability to replicate and survive.[1][3]



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Figure 1. AN15368 Mechanism of Action.

Efficacy in Non-Human Primates

Studies in rhesus macaques with long-term, naturally acquired *T. cruzi* infections have shown that **AN15368** is uniformly curative.^{[3][5]} A 60-day course of treatment was sufficient to achieve 100% efficacy, as determined by the absence of parasite DNA in blood and tissues.^{[1][4]}

Pharmacokinetic and Dosing Information

While detailed pharmacokinetic data for **AN15368** in non-human primates is not extensively published, the dosage used in the pivotal efficacy studies was determined based on rodent pharmacokinetic and efficacy data.^[4]

Table 1: Dosing and Administration of **AN15368** in Rhesus Macaques

Parameter	Value	Reference
Species	Rhesus macaque (<i>Macaca mulatta</i>)	^[4]
Dosage	30 mg/kg	^[4]
Route of Administration	Oral	^[3]
Dosing Regimen	Once daily (implied) for 60 days	^[4]
Method of Administration	Administered in food treats	^[3]

Table 2: Pharmacokinetic Data in Rats (for dose-setting reference)

Parameter	Dose	Value	Reference
Total Plasma Exposure (AUC)	120 mg/kg/day	~30,000 ng·h/mL	^[4]

Safety and Toxicology in Non-Human Primates

AN15368 has demonstrated a high safety margin in non-human primate studies. During a 60-day treatment period, no acute toxicity or long-term health or reproductive impacts were detected.^{[3][5]}

Table 3: Safety Observations in Rhesus Macaques

Observation Category	Findings	Reference
General Health	No adverse events noted.	[3]
Behavioral	No post-dose nausea or interruption of normal activity observed.	[3]
Clinical Examinations	Repeated physical examinations revealed no clinical signs of toxicity.	[3]
Acceptability	Macaques readily accepted the compound in food treats.	[3]

Experimental Protocols

Protocol 1: Oral Administration of AN15368

Objective: To administer **AN15368** orally to non-human primates for efficacy and safety studies.

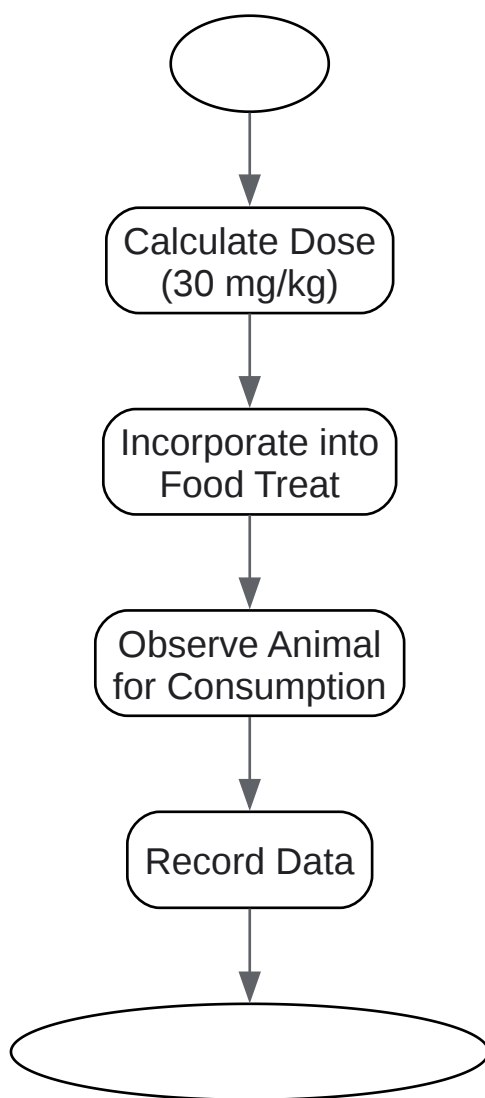
Materials:

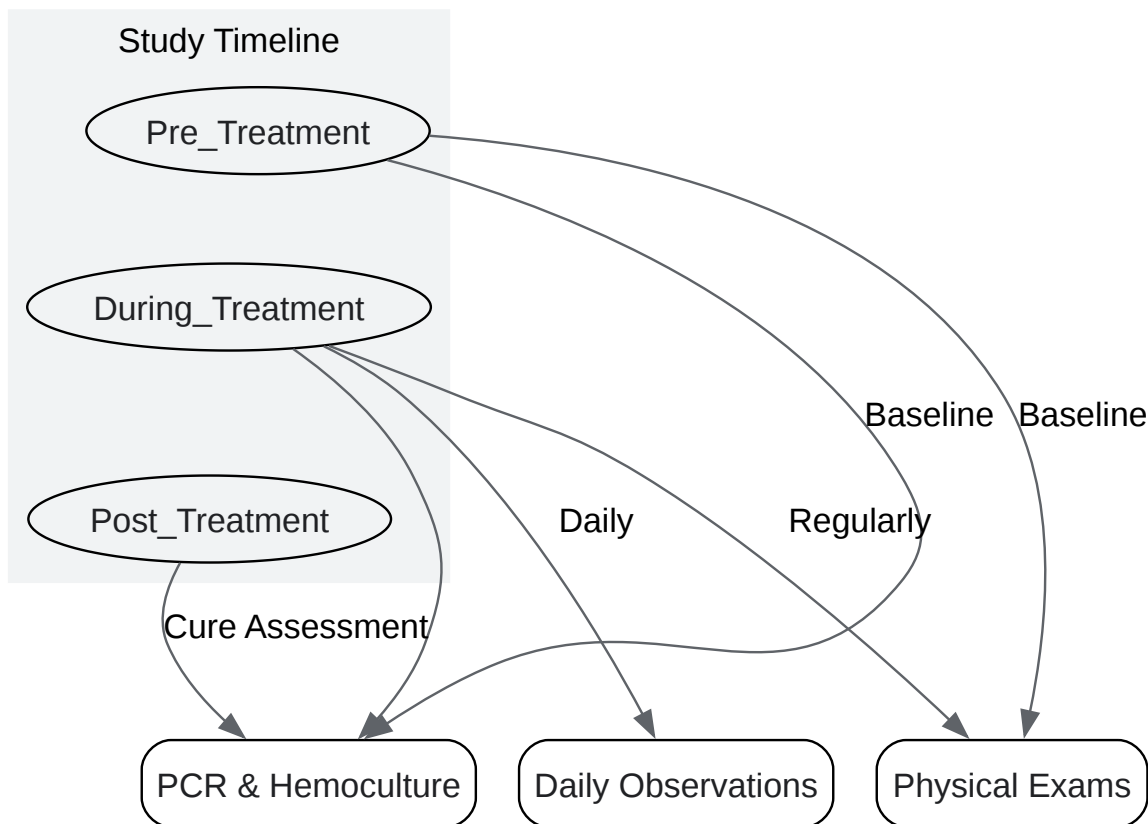
- **AN15368** compound
- Appropriate vehicle for formulation (if necessary)
- Highly palatable food item (e.g., fruit, biscuit)
- Personal Protective Equipment (PPE)

Procedure:

- Dose Calculation: Calculate the required dose of **AN15368** for each animal based on its body weight (30 mg/kg).
- Formulation: If the compound is not directly incorporated into a treat, formulate the calculated dose in a minimal amount of a suitable vehicle.

- Administration:
 - Incorporate the calculated dose into a palatable food treat that the animal is known to consume readily.
 - Present the medicated treat to the animal.
 - Observe the animal to ensure the entire dose is consumed.
- Frequency: Administer the dose once daily for the duration of the study (e.g., 60 days).
- Documentation: Record the date, time, dose administered, and any observations related to the administration.





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